molecular formula C13H17BrClN B7935871 N-[(4-Bromo-3-chlorophenyl)methyl]cyclohexanamine

N-[(4-Bromo-3-chlorophenyl)methyl]cyclohexanamine

Cat. No.: B7935871
M. Wt: 302.64 g/mol
InChI Key: RZSACCHFEWNRKJ-UHFFFAOYSA-N
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Description

N-[(4-Bromo-3-chlorophenyl)methyl]cyclohexanamine is a chemical compound characterized by a bromine and chlorine atom on a phenyl ring, which is attached to a cyclohexanamine group

Synthetic Routes and Reaction Conditions:

  • Bromination and Chlorination: The synthesis begins with the bromination and chlorination of benzene to produce 4-bromo-3-chlorobenzene.

  • Reduction: The brominated and chlorinated benzene undergoes reduction to form the corresponding benzylamine.

  • Cyclohexanone Formation: Cyclohexanone is synthesized through the oxidation of cyclohexanol.

  • Amination: The final step involves the reaction of cyclohexanone with the benzylamine to form this compound.

Industrial Production Methods: Industrial production typically involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or distillation to achieve the desired quality.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding oxo-compounds.

  • Reduction: Reduction reactions can convert the compound into its reduced forms.

  • Substitution: Substitution reactions can occur at the bromine or chlorine positions on the phenyl ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidation can yield phenolic compounds.

  • Reduction Products: Reduction can produce amines or alcohols.

  • Substitution Products: Substitution reactions can lead to the formation of different halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where halogenated compounds play a role. Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which N-[(4-Bromo-3-chlorophenyl)methyl]cyclohexanamine exerts its effects involves interactions with specific molecular targets and pathways. The bromine and chlorine atoms on the phenyl ring can influence the compound's binding affinity to receptors and enzymes, leading to various biological effects.

Comparison with Similar Compounds

  • N-[(4-Bromo-3-chlorophenyl)methyl]aniline

  • N-[(4-Bromo-3-chlorophenyl)methyl]ethanol

  • N-[(4-Bromo-3-chlorophenyl)methyl]methanol

Uniqueness: N-[(4-Bromo-3-chlorophenyl)methyl]cyclohexanamine is unique due to its cyclohexanamine group, which imparts different chemical and physical properties compared to its aniline, ethanol, and methanol counterparts.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[(4-bromo-3-chlorophenyl)methyl]cyclohexanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrClN/c14-12-7-6-10(8-13(12)15)9-16-11-4-2-1-3-5-11/h6-8,11,16H,1-5,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZSACCHFEWNRKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC2=CC(=C(C=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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